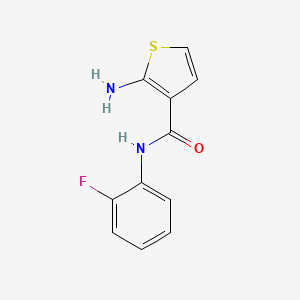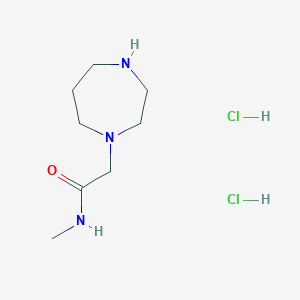
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its effects on the dopamine system. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. It has also been shown to have potential therapeutic effects in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the dopamine system. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of drug addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin system. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the brain.
Conclusion:
This compound is a synthetic compound that has potential applications in scientific research. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system and its potential therapeutic effects in the treatment of drug addiction. However, more research is needed to fully understand its mechanism of action and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process. The starting material is 3,4-methylenedioxyphenylacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-cyanobutane to form the corresponding amide. The amide is then brominated using N-bromosuccinimide to form the final product.
Aplicaciones Científicas De Investigación
8-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in various scientific research applications. One of its major applications is in the study of the central nervous system. This compound has been shown to have a high affinity for the dopamine transporter, which makes it useful in studying the dopamine system. It has also been used in the study of drug addiction and as a potential treatment for drug addiction.
Propiedades
IUPAC Name |
5-bromo-N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-2-3-10(8-16)17-14(18)9-6-11(15)13-12(7-9)19-4-5-20-13/h6-7,10H,2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMYEFOAVIBQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC2=C(C(=C1)Br)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)
![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)
![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)
methanone N-phenylhydrazone](/img/structure/B2858986.png)
![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)



![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)
![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)
![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)
![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)